7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production methods often utilize deep eutectic solvents (DES) due to their benign environmental impact, high yield, and scalable nature . The use of DES simplifies the work-up procedure and enhances the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to its analogs, 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide exhibits unique properties due to the presence of the thiocarboxamide group, which enhances its biological activity and specificity . This makes it a more potent candidate for drug development and other applications.
Properties
IUPAC Name |
7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)19)7-16-18(11)13/h1-7H,14H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQZMMFXMLJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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